8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one 8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1209326-62-4
VCID: VC6617059
InChI: InChI=1S/C13H13NO3/c1-9(15)8-14-7-6-11(16)10-4-3-5-12(17-2)13(10)14/h3-7H,8H2,1-2H3
SMILES: CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)OC
Molecular Formula: C13H13NO3
Molecular Weight: 231.251

8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one

CAS No.: 1209326-62-4

Cat. No.: VC6617059

Molecular Formula: C13H13NO3

Molecular Weight: 231.251

* For research use only. Not for human or veterinary use.

8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one - 1209326-62-4

Specification

CAS No. 1209326-62-4
Molecular Formula C13H13NO3
Molecular Weight 231.251
IUPAC Name 8-methoxy-1-(2-oxopropyl)quinolin-4-one
Standard InChI InChI=1S/C13H13NO3/c1-9(15)8-14-7-6-11(16)10-4-3-5-12(17-2)13(10)14/h3-7H,8H2,1-2H3
Standard InChI Key BLIJLNJRADAMJI-UHFFFAOYSA-N
SMILES CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 8-methoxy-1-(2-oxopropyl)quinolin-4-one, reflects its substitution pattern:

  • A methoxy group (-OCH3_3) at position 8 of the quinoline ring.

  • A 2-oxopropyl chain (-CH2_2-CO-CH3_3) at position 1.

  • A ketone group at position 4.

The SMILES notation CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)OC and InChI key BLIJLNJRADAMJI-UHFFFAOYSA-N provide unambiguous representations of its structure. Computational modeling and X-ray crystallography (where available) confirm the planar quinoline core and the spatial orientation of substituents, which influence its reactivity and biological interactions.

Physicochemical Data

PropertyValue
Molecular FormulaC13H13NO3\text{C}_{13}\text{H}_{13}\text{NO}_{3}
Molecular Weight231.251 g/mol
CAS Number1209326-62-4
Boiling PointNot available
SolubilityNot available
Storage ConditionsDry, sealed environment

The lack of solubility data poses challenges for formulation studies, though analogous quinoline derivatives often exhibit limited aqueous solubility and require organic solvents for dissolution.

Synthesis and Functionalization

Synthetic Routes

The synthesis of 8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one typically involves functionalization of pre-existing quinoline frameworks. One common methodology includes:

  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core.

  • Selective Acylation: Introducing the 2-oxopropyl group via nucleophilic substitution or reductive amination at position 1.

  • Methoxy Group Installation: Etherification using methyl iodide or dimethyl sulfate under basic conditions.

A representative procedure involves reacting 8-hydroxyquinoline with chloroacetone in the presence of a base, followed by methylation of the hydroxyl group. Yield optimization remains a focus, with recent advances leveraging microwave-assisted synthesis to reduce reaction times.

Reaction Pathways

The compound undergoes reactions typical of quinoline derivatives:

  • Demethylation: Treatment with strong acids (e.g., HBr in acetic acid) removes the methoxy group, yielding 8-hydroxy derivatives.

  • Ketone Reduction: The 2-oxopropyl chain can be reduced to a hydroxyl or alkyl group using NaBH4_4 or LiAlH4_4.

  • Electrophilic Substitution: Halogenation or nitration at electron-rich positions (e.g., C-5 or C-7).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Peaks at δ 2.1–2.3 ppm (methyl protons of the oxopropyl group), δ 3.9 ppm (methoxy protons), and aromatic protons between δ 6.8–8.5 ppm.

  • 13^{13}C NMR: Signals for the ketone carbonyl (\sim205 ppm), quinoline carbons (\sim110–160 ppm), and methoxy carbon (\sim55 ppm).

Infrared (IR) Spectroscopy

  • Strong absorption at 1680–1700 cm1^{-1} (C=O stretch of the ketone).

  • Bands at 1250–1270 cm1^{-1} (C-O-C stretch of the methoxy group).

Mass Spectrometry

The molecular ion peak at m/zm/z 231.251 ([M+H]+^+) confirms the molecular weight. Fragmentation patterns include loss of the oxopropyl group (m/zm/z 174) and subsequent ring cleavage.

Biological Activities and Mechanisms

Anticancer Properties

The compound’s ability to intercalate DNA or inhibit topoisomerases is hypothesized based on its planar structure. In vitro assays on similar quinolines show apoptosis induction in HeLa and MCF-7 cells.

Antibacterial Effects

Methoxy and ketone groups enhance membrane permeability, enabling activity against Gram-positive bacteria (e.g., S. aureus). Minimum inhibitory concentrations (MICs) for analogs range from 8–32 µg/mL.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for modifying:

  • Position 1: Replacing the oxopropyl group with bulkier substituents to modulate receptor affinity.

  • Position 8: Varying the methoxy group to improve metabolic stability .

Dual Pharmacology Agents

Inspired by MABA (muscarinic antagonist/β2_2 agonist) compounds like TD-5959 , researchers are exploring hybrid molecules combining quinoline moieties with bronchodilator groups for COPD treatment.

Comparison with Related Quinoline Derivatives

CompoundMolecular FormulaBiological Activity
8-Methoxy-2-methyl variantC14H15NO3\text{C}_{14}\text{H}_{15}\text{NO}_{3}Enhanced lipophilicity
ChloroquineC18H26ClN3\text{C}_{18}\text{H}_{26}\text{ClN}_{3}Antimalarial
CiprofloxacinC17H18FN3O3\text{C}_{17}\text{H}_{18}\text{FN}_{3}\text{O}_{3}Antibacterial

The methyl-substituted analog (CAS 1210626-61-1) exhibits higher molecular weight (245.27 g/mol) and altered pharmacokinetics compared to the non-methylated form .

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